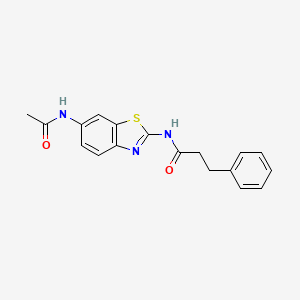

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Descripción general

Descripción

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, an acetamido group, and a phenylpropanamide moiety, making it an interesting subject for chemical research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with acetic anhydride, followed by the introduction of the acetamido group. The final step involves the coupling of the benzothiazole derivative with 3-phenylpropanoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide has a molecular formula of and a molecular weight of approximately 339.41 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, making this compound a subject of interest in drug discovery.

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers .

In particular, derivatives of this compound have been evaluated for their cytotoxic effects against human cancer cell lines. These studies typically employ assays such as the MTT assay to determine cell viability and growth inhibition rates.

Antimicrobial Properties

The compound has been tested for antimicrobial activity against a range of pathogens. In vitro studies have demonstrated that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The mode of action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitubercular Activity

There is emerging evidence that compounds related to this compound may possess antitubercular properties. Research has indicated that such compounds can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Case Study 1: Anticancer Evaluation

A study conducted on a series of benzothiazole derivatives, including this compound, revealed significant cytotoxicity against multiple cancer cell lines. The compound showed an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. Results demonstrated strong inhibition zones in disk diffusion assays, confirming its potential as a broad-spectrum antimicrobial agent .

Mecanismo De Acción

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and acetamido group may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-acetamido-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

- N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide

- N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonamido)benzamide

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Actividad Biológica

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzothiazole ring, an acetamido group, and a phenylpropanamide moiety. These structural components contribute to its biological activity and potential therapeutic applications.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H17N3O2S |

| Molecular Weight | 341.41 g/mol |

| CAS Number | 476307-57-0 |

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, similar to this compound, exhibit significant antimicrobial activity. In particular, studies have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has demonstrated selective toxicity towards cancer cells while sparing normal cells in some cases. This selectivity suggests potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy .

The biological activity of this compound likely involves interactions with specific molecular targets within cells. The benzothiazole ring may facilitate binding to enzymes or receptors that regulate critical cellular processes. For example, compounds with similar structures have been shown to inhibit enzyme activities essential for cancer cell proliferation and survival .

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various benzothiazole derivatives, revealing that modifications to the acetamido group and the phenyl moiety can significantly impact biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances antibacterial potency .

Table 1 summarizes the minimal inhibitory concentrations (MIC) of selected benzothiazole derivatives against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 10 |

| Compound B | Escherichia coli | 25 |

| N-(6-acetamido...) | Staphylococcus aureus | 15 |

Toxicity Studies

Toxicity assessments indicate that while many benzothiazole derivatives exhibit cytotoxic effects on cancer cells, their impact on normal cells varies widely. Some compounds show a much lower toxicity profile in normal cells compared to cancerous ones, highlighting their potential for therapeutic use with minimized side effects .

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12(22)19-14-8-9-15-16(11-14)24-18(20-15)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHCMWHVSBZMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320745 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

476307-57-0 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.